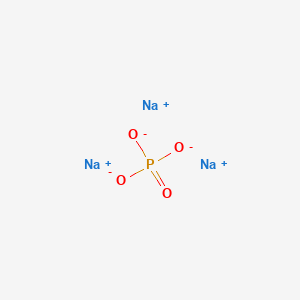

Trisodium phosphate

Cat. No. B7803235

Key on ui cas rn:

96337-98-3

M. Wt: 163.941 g/mol

InChI Key: RYFMWSXOAZQYPI-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US07166452B2

Procedure details

Rhodococcus erythropolis MAK-34 strain was planted in 5 ml of a medium at pH 7.0 containing 1.0% of saccharose, 0.5% of corn steep liquor, 0.1% of potassium dihydrogenphosphate, 0.3% of dipotassium hydrogenphosphate, 0.01% of p-aminobenzoic acid, and 0.1% of various kinds of inducers, and was shaking-cultured at 30° C. for 48 hours. The culture medium was centrifuged, so as to yield the cells, which were then put into a test tube, and were suspended with 1.0 ml of 0.2-M sodium phosphate buffer solution (pH 7.0) added thereto. With 10 mg of dl-2-methylaminopropiophenone hydrochloride and 20 mg of glucose added thereto, the suspension was shaken at 30° C. for 16 hours, so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, whereas the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile, at pH 6.5), a flow rate of 0.8 mL/min, and a detection wavelength of 220 nm), whereby an optically active pseudoephedrine was obtained. The amount of production thereof was remarkably greater than that in the case with no inducer addition as shown in Table 7.

Name

saccharose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium dihydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dipotassium hydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

0.2-M

Quantity

1 mL

Type

reactant

Reaction Step Two

Name

2-methylaminopropiophenone hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

7%

Name

Identifiers

|

REACTION_CXSMILES

|

C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[P:24]([O-:28])([OH:27])([OH:26])=[O:25].[K+].P([O-])([O-])(O)=O.[K+].[K+].NC1C=CC(C(O)=O)=CC=1.P([O-])([O-])([O-])=O.[Na+:52].[Na+].[Na+].Cl.[CH3:56][NH:57][CH:58]([CH3:67])[C:59]([C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1)=[O:60].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[P:24]([O-:28])([O-:27])([O-:26])=[O:25].[Na+:52].[Na+:52].[Na+:52].[CH3:67][C@H:58]([NH:57][CH3:56])[C@@H:59]([OH:60])[C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1 |f:1.2,3.4.5,7.8.9.10,11.12,14.15.16.17|

|

Inputs

Step One

|

Name

|

saccharose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

|

|

Name

|

potassium dihydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)[O-].[K+]

|

|

Name

|

dipotassium hydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)O)C=C1

|

Step Two

[Compound]

|

Name

|

0.2-M

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Four

|

Name

|

2-methylaminopropiophenone hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNC(C(=O)C1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was shaking-cultured at 30° C. for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to yield the cells, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then put into a test tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was shaken at 30° C. for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to remove the cells

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: PH | ||

| YIELD: PERCENTYIELD | 7% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@H]([C@H](C=1C=CC=CC1)O)NC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07166452B2

Procedure details

Rhodococcus erythropolis MAK-34 strain was planted in 5 ml of a medium at pH 7.0 containing 1.0% of saccharose, 0.5% of corn steep liquor, 0.1% of potassium dihydrogenphosphate, 0.3% of dipotassium hydrogenphosphate, 0.01% of p-aminobenzoic acid, and 0.1% of various kinds of inducers, and was shaking-cultured at 30° C. for 48 hours. The culture medium was centrifuged, so as to yield the cells, which were then put into a test tube, and were suspended with 1.0 ml of 0.2-M sodium phosphate buffer solution (pH 7.0) added thereto. With 10 mg of dl-2-methylaminopropiophenone hydrochloride and 20 mg of glucose added thereto, the suspension was shaken at 30° C. for 16 hours, so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, whereas the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile, at pH 6.5), a flow rate of 0.8 mL/min, and a detection wavelength of 220 nm), whereby an optically active pseudoephedrine was obtained. The amount of production thereof was remarkably greater than that in the case with no inducer addition as shown in Table 7.

Name

saccharose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium dihydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dipotassium hydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

0.2-M

Quantity

1 mL

Type

reactant

Reaction Step Two

Name

2-methylaminopropiophenone hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

7%

Name

Identifiers

|

REACTION_CXSMILES

|

C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[P:24]([O-:28])([OH:27])([OH:26])=[O:25].[K+].P([O-])([O-])(O)=O.[K+].[K+].NC1C=CC(C(O)=O)=CC=1.P([O-])([O-])([O-])=O.[Na+:52].[Na+].[Na+].Cl.[CH3:56][NH:57][CH:58]([CH3:67])[C:59]([C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1)=[O:60].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[P:24]([O-:28])([O-:27])([O-:26])=[O:25].[Na+:52].[Na+:52].[Na+:52].[CH3:67][C@H:58]([NH:57][CH3:56])[C@@H:59]([OH:60])[C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=1 |f:1.2,3.4.5,7.8.9.10,11.12,14.15.16.17|

|

Inputs

Step One

|

Name

|

saccharose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

|

|

Name

|

potassium dihydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)[O-].[K+]

|

|

Name

|

dipotassium hydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)O)C=C1

|

Step Two

[Compound]

|

Name

|

0.2-M

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Four

|

Name

|

2-methylaminopropiophenone hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNC(C(=O)C1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was shaking-cultured at 30° C. for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to yield the cells, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then put into a test tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was shaken at 30° C. for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to remove the cells

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: PH | ||

| YIELD: PERCENTYIELD | 7% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@H]([C@H](C=1C=CC=CC1)O)NC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |